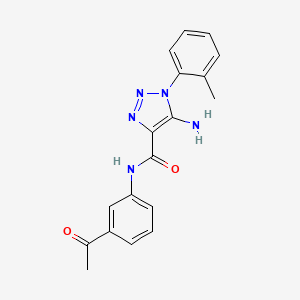
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Research has demonstrated that compounds derived from 1-aminotetralins, which are closely related to 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea, show variable degrees of cytotoxic activity against human glioblastoma and prostate cancer cell lines. Two specific analogs have been highlighted as potential anticancer agents due to their significant cytotoxic effects, underscoring the therapeutic potential of these compounds in oncology (Özgeriş et al., 2017).
Sigma Receptor Binding and Antiproliferative Activity
The modification of the piperidine ring in N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, which shares structural similarities with the compound , has led to the discovery of potent sigma(1) receptor ligands. These ligands demonstrate significant antiproliferative activity against rat glioma cells, offering a promising approach for tumor research and therapy by potentially modulating sigma(1) receptor activity (Berardi et al., 2005).
Synthetic Methodologies and Chemical Transformations
The compound's structural framework has been utilized in various synthetic strategies, aiming at creating novel chemical entities with potential biological activities. For instance, acid-catalyzed solvolytic elimination to achieve aromatization of allylic ethers and alcohols demonstrates the compound's versatility in chemical synthesis, providing a foundation for the development of new synthetic methodologies (Jia & Thibblin, 2001).
Molecular Structure Elucidation
Efforts towards the total synthesis of complex natural products often involve the use of structurally related tetrahydronaphthalenes as intermediates. The determination of crystal structures of such intermediates aids in understanding the stereochemistry and reactivity of these compounds, which is crucial for devising synthetic routes to target molecules (Kaiser et al., 2023).
Hypotensive and Antiarrhythmic Activities
Certain ureas and thioureas derived from tetrahydronaphthalenes, similar to the compound , have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests. This suggests potential applications in the development of new therapeutic agents for cardiovascular diseases (Chalina & Chakarova, 1998).
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-9-8-16-14(18)17-11-15(19)7-6-12-4-2-3-5-13(12)10-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMQUCRPDWJLHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCC2=CC=CC=C2C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

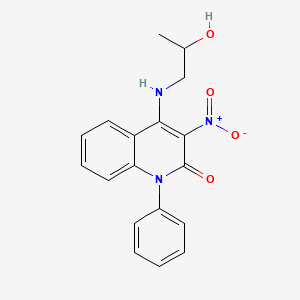
![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)

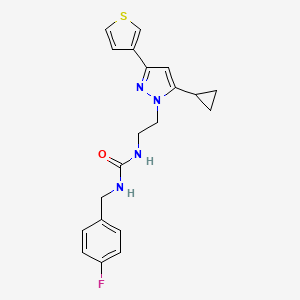
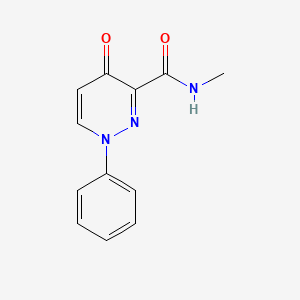
![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone](/img/structure/B2963431.png)
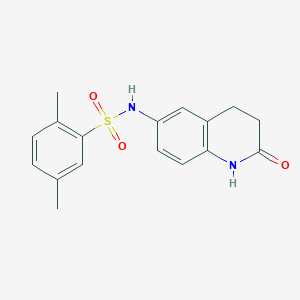
![8-allyl-3-({4-[3-(trifluoromethyl)phenyl]piperazino}carbonyl)-2H-chromen-2-one](/img/structure/B2963434.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2963435.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2963436.png)
